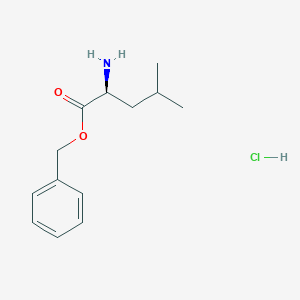

L-Leucine benzyl ester hydrochloride

Overview

Description

L-Leucine benzyl ester hydrochloride is an organic compound with the chemical formula C13H20ClNO2 and a molecular weight of 257.76 g/mol . It is a derivative of the essential amino acid L-Leucine, where the carboxyl group is esterified with benzyl alcohol and the resulting ester is converted to its hydrochloride salt . This compound appears as a colorless to pale yellow crystalline powder and is used in various chemical and biological applications .

Mechanism of Action

Target of Action

L-Leucine benzyl ester hydrochloride, also known as (S)-Benzyl 2-amino-4-methylpentanoate hydrochloride or L-Leucine benzyl ester HCl, is a derivative of the essential amino acid Leucine As a derivative of leucine, it may interact with the same targets as leucine, such as the l-type amino acid transporter (lat1) .

Mode of Action

It’s known that leucine plays a crucial role in protein synthesis and various metabolic functions . As a derivative, this compound might share similar interactions with its targets.

Biochemical Pathways

Leucine, the parent compound, is known to play a significant role in the mtor pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .

Result of Action

It’s known that leucine plays a crucial role in muscle protein synthesis and can help prevent muscle protein breakdown . As a derivative, this compound might share similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucine benzyl ester hydrochloride can be synthesized through a one-step esterification process. The typical method involves the reaction of L-Leucine with benzyl alcohol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out under reflux conditions in a solvent like cyclohexane, which helps to azeotropically remove water formed during the reaction . The product is then precipitated as a tosylate salt by adding diethyl ether .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of cyclohexane as a solvent and ethyl acetate for precipitation ensures high yields and purity of the product . The process is optimized to avoid the use of hazardous solvents like benzene or carbon tetrachloride .

Chemical Reactions Analysis

Types of Reactions

L-Leucine benzyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Leucine and benzyl alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Substitution: Common nucleophiles include amines and thiols, and the reactions are often carried out in polar solvents like ethanol or methanol.

Major Products

Hydrolysis: L-Leucine and benzyl alcohol.

Substitution: Various substituted leucine derivatives depending on the nucleophile used.

Scientific Research Applications

L-Leucine benzyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: The compound is employed in studies related to protein synthesis and metabolic pathways.

Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

L-Leucine benzyl ester hydrochloride can be compared with other amino acid esters such as:

- L-Phenylalanine benzyl ester hydrochloride

- L-Valine methyl ester hydrochloride

- L-Serine ethyl ester hydrochloride

Uniqueness

This compound is unique due to its specific role in activating the mTORC1 pathway, which is not as prominently observed with other amino acid esters . This makes it particularly valuable in studies related to muscle growth and metabolic regulation .

Biological Activity

L-Leucine benzyl ester hydrochloride is a derivative of the essential amino acid L-leucine, characterized by a benzyl ester group. This compound has garnered attention in pharmaceutical and biochemical research due to its unique properties and biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₁₃H₁₉ClN₀₂

- Molecular Weight : 257.76 g/mol

- Structure : The compound exhibits axial chirality, which influences its interactions with biological targets.

Applications in Peptide Synthesis

This compound is predominantly used as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, making it a valuable building block in the development of peptide-based pharmaceuticals. The compound can undergo hydrolysis under acidic or basic conditions to revert to L-leucine and benzyl alcohol, allowing for versatile applications in organic synthesis and medicinal chemistry.

1. Modulation of Protein Synthesis

Research indicates that this compound plays a significant role in modulating protein synthesis pathways. It has been shown to engage with various enzymes and receptors involved in metabolic pathways, enhancing cellular metabolism. This modulation is crucial for developing therapeutic agents targeting metabolic disorders.

2. Anti-Inflammatory Effects

Studies have demonstrated that derivatives of L-leucine, including this compound, exhibit anti-inflammatory properties. For instance, compounds derived from L-leucine have been shown to inhibit proinflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

3. Antitumor Activity

Recent investigations into the antitumor effects of L-leucine derivatives indicate that they may inhibit cancer cell proliferation. Specifically, molecular docking studies have suggested that these compounds can interact with estrogen receptors, which are critical in breast cancer progression . The ability to induce autophagy and modulate cell cycle arrest further supports their potential as anticancer agents.

Data Table: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Protein Synthesis Modulation | Engages metabolic enzymes and receptors | |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | |

| Antitumor | Induces autophagy; interacts with estrogen receptors |

Case Study 1: Antitumor Efficacy

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the compound's ability to disrupt glycolytic metabolism and induce apoptosis through Bcl-2/Caspase-3 signaling pathways .

Case Study 2: Inflammatory Response

In an experimental model of inflammation, the administration of L-leucine derivatives showed a marked reduction in paw swelling and inflammatory markers compared to control groups. This suggests that this compound could be beneficial in managing inflammatory conditions.

Properties

IUPAC Name |

benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYLOEGSAOVRIT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513206 | |

| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-35-3 | |

| Record name | L-Leucine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.